PDK1 Target Engagement and Kinase Selectivity Profile vs. Closest Disclosed Analog
The compound is explicitly claimed as a PDK1 inhibitor in a focused patent series describing structure-activity relationships (SAR) for this chemotype [1]. The closest disclosed analog, Thiazole carboxamide derivative 27, which carries a different terminal heterocycle, was profiled for PDK1 inhibition, confirming target engagement for the series. While the exact IC50 for this specific compound has not been disclosed in public peer-reviewed primary literature, its inclusion alongside characterized analogs with demonstrated PDK1 inhibitory activity within the same patent family constitutes a strong class-level inference of PDK1 activity [2]. Furthermore, the patent describes that compounds of this general formula are designed to be selective for PDK1 over other AGC kinases, a critical parameter for cellular pathway analysis [3].
| Evidence Dimension | PDK1 inhibitory activity |
|---|---|
| Target Compound Data | Data not publicly available in peer-reviewed literature; claimed as a PDK1 inhibitor in WO2012036974 [1]. |
| Comparator Or Baseline | Thiazole carboxamide derivative 27 (closest patented analog); activity confirmed against PDK1 in the context of the same patent family [2]. |
| Quantified Difference | Not calculable due to lack of public quantitative data. |
| Conditions | In vitro kinase assay using recombinantly prepared PDK1 protein, as described in the patent assay methodology [3]. |
Why This Matters
Procurement of the correct patented analog ensures the intended hinge-binding pharmacophore is present, which is essential for maintaining activity within this specific PDK1 inhibitor chemotype.
- [1] Tsui, H.-C.; Paliwal, S.; Fischmann, T. O. Novel Thiazole-Carboxamide Derivatives as PDK1 Inhibitors. WO Patent 2012036974 A1, March 22, 2012. View Source
- [2] Therapeutic Target Database (TTD), Drug ID: D04QRX, Thiazole carboxamide derivative 27. Bioinformatics & Drug Design Group, Zhejiang University, 2025. View Source
- [3] Hossen, M. J. et al. PDK1 disruptors and modulators: a patent review. Expert Opinion on Therapeutic Patents, 2015, 25, 513-537. View Source
